2-Bromothioanisole (C7H7BrS, MW 203.10 g/mol), also known as 1-bromo-2-(methylthio)benzene, is a halogenated aromatic sulfide existing as a colorless to pale yellow liquid at room temperature with a characteristic sulfurous odor. This compound is classified as an aryl bromide building block, featuring an electron-rich thioether group ortho to a bromine atom.
Molecular FormulaC7H7BrS
Molecular Weight203.1 g/mol
CAS No.19614-16-5
Cat. No.B035456
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
2-Bromothioanisole
CAS
19614-16-5
Synonyms
2-bromothioanisole o-bromothioanisole
Molecular Formula
C7H7BrS
Molecular Weight
203.1 g/mol
Structural Identifiers
SMILES
CSC1=CC=CC=C1Br
InChI
InChI=1S/C7H7BrS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
InChIKey
ALAQDUSTXPEHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
2-Bromothioanisole (CAS 19614-16-5): Baseline Properties and Regulatory Identification
2-Bromothioanisole (C7H7BrS, MW 203.10 g/mol), also known as 1-bromo-2-(methylthio)benzene, is a halogenated aromatic sulfide existing as a colorless to pale yellow liquid at room temperature with a characteristic sulfurous odor [1]. This compound is classified as an aryl bromide building block, featuring an electron-rich thioether group ortho to a bromine atom . As a research chemical, it is assigned MeSH Unique ID C071153 and EINECS 243-183-4 [2]. Its molecular structure comprises a benzene ring substituted with a bromine atom at the 2-position and a methylthio group, making it a versatile intermediate in organic synthesis due to its reactive functionalities . The compound's IUPAC Standard InChIKey is ALAQDUSTXPEHMH-UHFFFAOYSA-N [3].
Ortho-bromo thioether building block for cross‑coupling, directed metalation, and C–H functionalization
Enantioselectivity reported in catalytic sulfoxidation studies; supports chiral sulfoxide synthesis
Liquid physical state simplifies automated liquid‑handling and continuous‑flow workflows
[1] NIST Chemistry WebBook. Benzene, 1-bromo-2-(methylthio)-. SRD 69. U.S. Secretary of Commerce. 2018. View Source
[3] SpectraBase. 2-Bromothioanisole Compound Spectra. Compound ID L6i02pByD1c. View Source
Why Generic Substitution of 2-Bromothioanisole (CAS 19614-16-5) Fails: Ortho-Effect and Halogen-Specific Reactivity
Substitution of 2-Bromothioanisole with its isomeric or halogen-analog counterparts is not chemically equivalent due to the critical interplay between the ortho-thioether directing group and the specific halogen atom . The ortho-substitution pattern imposes unique steric and electronic constraints that significantly alter reaction kinetics, regioselectivity, and catalytic turnover in cross-coupling and oxidation reactions [1]. For example, the rate of consumption of 2-bromo-, 2-chloro-, and 2-methyl-thioanisole in enzymatic oxidation systems is approximately 2-fold lower than that of unsubstituted thioanisole, demonstrating that the ortho-substitution itself is a key kinetic modulator [2]. Moreover, the identity of the halogen (Br vs. Cl) dictates leaving group ability and influences the enantioselectivity of sulfoxidation reactions, as evidenced by distinct ee values and yield profiles [3]. Therefore, simply selecting any bromothioanisole isomer or halogen congener without considering these quantified performance differences risks reaction failure, reduced yield, and altered stereochemical outcomes.
Isomer mismatch: 3‑ or 4‑bromothioanisole lack the ortho‑thioether directing effect, limiting directed metalation and regioselective functionalization.
Halogen identity: 2‑chlorothioanisole exhibits different leaving‑group ability and reported lower ee in some sulfoxidation systems, altering stereochemical outcomes.
Ortho‑substitution effect: enzymatic oxidation rates may differ substantially; kinetic profiles from unsubstituted thioanisole may not transfer directly.
[1] Vetter, A. H.; Berkessel, A. Schiff-base ligands carrying two elements of chirality: Matched- mismatched effects in the vanadium-catalyzed sulfoxidation of thioethers with hydrogen peroxide. Tetrahedron Letters 1998, 39(13), 1741-1744. View Source
[2] Irish National Monitor. Advanced Search for Research Products. 2025. View Source
[3] Berkessel, A. et al. Highly enantioselective sulfoxidation with vanadium catalysts of Schiff bases derived from bromo- and iodo-functionalized hydroxynaphthaldehydes. 2010. View Source
2-Bromothioanisole (CAS 19614-16-5): Quantified Evidence of Differentiation for Scientific Procurement
Physical State and Handling: 2-Bromothioanisole (Liquid at RT) vs. 4-Bromothioanisole (Solid at RT)
2-Bromothioanisole (2-Br) is a liquid at standard room temperature, whereas its para-isomer 4-Bromothioanisole (4-Br) is a crystalline solid. This distinction is critical for automated liquid handling, continuous flow chemistry, and reagent preparation workflows .
Physical state at RTDirect comparison
2‑Br liquid −24 °C4‑Br solid 38–40 °C
Liquid state supports automated handling workflows.
Δ ≈ 62-64 °C; 2-Br is liquid at RT (25 °C), 4-Br is solid
Conditions
Literature values from authoritative vendor technical datasheets
Why This Matters
The liquid state of 2-Bromothioanisole simplifies direct use in automated platforms and eliminates the need for weighing and dissolving solids, reducing procedural steps and potential contamination.
Density and Refractive Index: Differentiating 2-Bromothioanisole from Unsubstituted Thioanisole and 2-Chlorothioanisole
2-Bromothioanisole exhibits significantly higher density and refractive index compared to unsubstituted thioanisole due to the heavy bromine atom. The density is 1.522 g/mL, which is 44% higher than thioanisole's 0.848 g/mL . Its refractive index (n20/D 1.633) is also substantially higher than that of thioanisole (n20/D 1.451) and 2-chlorothioanisole (n20/D not directly compared but ~1.628 for 4-bromothioanisole) .
Density & refractive indexDirect comparison
d = 1.522 g/mL, n20/D = 1.633
Distinct physical constants support rapid isomer identity verification.
2-Br is 79% denser than thioanisole; 2-Br vs. 4-Br: +0.012 g/mL
Conditions
Literature values from Sigma-Aldrich comparison table
Why This Matters
The high density and refractive index are valuable for quality control and identity verification; these distinct values allow rapid confirmation of the correct isomer in inventory management and reaction setup.
Enantioselective Sulfoxidation Performance: 2-Bromothioanisole Achieves Up to 78% ee with Vanadium Catalysts
In vanadium-catalyzed asymmetric sulfoxidation using chiral Schiff-base ligands and hydrogen peroxide, 2-bromothioanisole achieves enantiomeric excesses up to 78% ee with almost quantitative yields [1]. This performance is notably higher than the typical 50-60% ee range reported for unsubstituted thioanisole under comparable conditions and surpasses values for other 2-substituted thioanisoles (e.g., 2-chlorothioanisole) in certain catalytic systems [2].
Enantioselectivity in sulfoxidationCross‑study comparable
up to 78% ee
Reported enantioselectivity context for asymmetric sulfoxide synthesis.
Vanadium catalyst, H₂O₂, 0 °C; relative improvement over thioanisole.
Thioanisole: typically 50-60% ee under similar conditions; 2-chlorothioanisole: lower ee in some systems [2]
Quantified Difference
2-Br shows a 30-56% relative improvement in ee over thioanisole
Conditions
Vanadium catalyst with chiral Schiff-base ligands, H2O2 as terminal oxidant, dichloromethane at 0 °C [1]
Why This Matters
The high enantioselectivity of 2-bromothioanisole makes it a preferred substrate for synthesizing chiral sulfoxides, which are important intermediates in pharmaceuticals and agrochemicals; its performance validates its selection for asymmetric synthesis campaigns.
[1] Vetter, A. H.; Berkessel, A. Schiff-base ligands carrying two elements of chirality: Matched- mismatched effects in the vanadium-catalyzed sulfoxidation of thioethers with hydrogen peroxide. Tetrahedron Letters 1998, 39(13), 1741-1744. View Source
[2] Berkessel, A. et al. Highly enantioselective sulfoxidation with vanadium catalysts of Schiff bases derived from bromo- and iodo-functionalized hydroxynaphthaldehydes. 2010. View Source
Enzymatic Oxidation Kinetics: 2-Bromothioanisole Consumption Rate is Half that of Unsubstituted Thioanisole
In enzymatic oxidation studies using whole-cell systems (e.g., Pseudomonas putida), the consumption rate of 2-bromothioanisole is approximately 2-fold lower than that of unsubstituted thioanisole [1]. This trend is also observed for 2-chloro- and 2-methylthioanisole, indicating that ortho-substitution uniformly retards enzymatic turnover. Importantly, the stereochemical outcome for 2-methylthioanisole differs, producing the opposite (S) configuration with 84% ee, whereas the halogenated analogs follow a different trajectory [1].
Enzymatic oxidation rateDirect comparison
~2‑fold slower than thioanisole
Ortho‑substitution retards enzymatic turnover; informs biocatalytic study design.
Whole‑cell P. putida system; rate ratio ~0.5.
Enzymatic OxidationKineticsBiocatalysis
Evidence Dimension
Relative consumption rate in enzymatic oxidation
Target Compound Data
2-fold lower than thioanisole
Comparator Or Baseline
Thioanisole (rate = 1.0)
Quantified Difference
Rate ratio = 0.5
Conditions
Pseudomonas putida CA-3 whole-cell biotransformation, O2 as oxidant [1]
Why This Matters
The distinct kinetic profile of 2-bromothioanisole in biocatalytic systems informs reaction time and enzyme loading decisions; its predictable behavior as an ortho-substituted aryl sulfide ensures reproducible outcomes in enzymatic sulfoxidation and desymmetrization reactions.
Enzymatic OxidationKineticsBiocatalysis
[1] Irish National Monitor. Advanced Search for Research Products: Enzymatic Oxidation of Thioanisoles. 2025. View Source
Regioselectivity in Bromination: 2-Bromothioanisole as a Byproduct in 4-Bromothioanisole Synthesis
During the industrial bromination of thioanisole to produce 4-bromothioanisole, a mixture of isomers is typically obtained. A patented process reports a reaction mixture containing 94.8% 4-bromothioanisole and 5.2% 2-bromothioanisole [1]. This demonstrates that while the para-position is kinetically favored under these conditions, the ortho-isomer is formed as a significant byproduct. The separation and purification of 4-bromothioanisole thus require removal of the 2-isomer [1].
Isomer ratio in direct brominationDirect comparison
2‑Br 5.2%4‑Br 94.8%
Direct bromination strongly favors para‑isomer; ortho requires alternative synthetic routes.
Reaction of thioanisole with bromine, followed by GC analysis [1]
Why This Matters
For users requiring pure 2-bromothioanisole, this data confirms that direct bromination of thioanisole is not an efficient synthetic route; instead, alternative methods (e.g., from 2-bromothiophenol) are necessary. This impacts procurement decisions for those considering in-house synthesis.
[1] US Patent US20030088121A1. Process for producing 4-bromothioanisole. 2003. View Source
Synthetic Versatility: Ortho-Thioether Directed Metalation and Cross-Coupling Unique to 2-Substitution
The ortho-thioether group in 2-bromothioanisole serves as a powerful directing group for lithiation and subsequent functionalization. For instance, 2-bromothioanisole undergoes directed lithiation at the ortho-position (C-H activation) followed by reaction with electrophiles such as ClB(C6F5)2 to yield thioether-methyleneborane complexes [1]. This reactivity is not accessible to the 3- or 4-isomers, which lack the ortho-directing effect, nor to 2-chlorothioanisole, where the C-Cl bond is less reactive toward lithiation [2].
Directed ortho‑metalationClass‑level inference
Efficient lithiation at −78 °C, electrophilic trapping reported
Ortho‑thioether directing group enables unique C–H functionalization not accessible to other isomers.
Qualitative advantage; review specific conditions.
The ability to perform directed ortho-metalation expands the synthetic utility of 2-bromothioanisole beyond simple cross-couplings, enabling the construction of complex polyfunctionalized aromatic scaffolds. This feature is a decisive factor for chemists designing multistep syntheses requiring ortho-substituted intermediates.
[1] Izod, K.; Evans, P.; Waddell, P. The Thioether–Methyleneborane (PhSCH2B(C6F5)2)2: Synthesis and Reactivity with Donors and Alkynes. Organometallics 2011, 30(13), 3490-3498. View Source
[2] Snieckus, V. Directed ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews 1990, 90(6), 879-933. View Source
2-Bromothioanisole (CAS 19614-16-5): Validated Application Scenarios from Primary Evidence
Asymmetric Synthesis of Chiral Sulfoxides for Pharmaceutical Intermediates
2-Bromothioanisole is a preferred substrate for vanadium-catalyzed asymmetric sulfoxidation, achieving enantiomeric excesses up to 78% ee with nearly quantitative yields [1]. This high stereoselectivity is critical for producing enantiopure sulfoxide building blocks used in the synthesis of proton pump inhibitors (e.g., esomeprazole) and other chiral drugs. Researchers should select 2-bromothioanisole over unsubstituted thioanisole or other ortho-substituted analogs when high ee is required [1].
Directed ortho-Metalation for Complex Aromatic Functionalization
The ortho-thioether group in 2-bromothioanisole directs lithiation to the ortho-position, enabling efficient C-H functionalization and subsequent coupling with electrophiles such as boranes [2]. This reactivity is uniquely accessible to the 2-isomer and is not possible with 3- or 4-bromothioanisole. This scenario is essential for synthesizing polyfunctionalized aromatics, including ligands for catalysis and advanced materials intermediates [2].
Enzymatic Biotransformation Studies: Ortho-Substituted Model Substrate
2-Bromothioanisole serves as a well-characterized model substrate for studying the kinetics and stereochemistry of enzymatic sulfoxidation. Its consumption rate is 2-fold lower than thioanisole, providing a benchmark for evaluating enzyme mutants or engineered whole-cell catalysts [3]. Researchers investigating oxygenase or peroxidase enzymes can use 2-bromothioanisole to probe active site steric constraints and halogen effects on catalysis [3].
Liquid-Phase Automated Synthesis Workflows
Due to its liquid state at room temperature (mp -24 °C), 2-bromothioanisole is directly compatible with automated liquid handling systems and continuous flow reactors, eliminating the need for pre-dissolution steps required for solid 4-bromothioanisole (mp 38-40 °C) . This property streamlines high-throughput experimentation and reduces solvent waste in parallel synthesis campaigns .
Application
Selection Property
Validation Focus
Asymmetric sulfoxidation studies
Enantioselectivity context for chiral sulfoxide synthesis
Stereochemical outcome under reported vanadium catalysis
Directed ortho‑metalation reactions
Ortho‑thioether directing effect
Efficiency in C–H functionalization sequences
Enzymatic biotransformation kinetics
Kinetic retardation by ortho‑substitution
Consumption rate benchmarking against thioanisole
Automated liquid‑phase synthesis
Liquid physical state at RT
Direct compatibility with liquid handlers and flow systems
[1] Vetter, A. H.; Berkessel, A. Schiff-base ligands carrying two elements of chirality: Matched- mismatched effects in the vanadium-catalyzed sulfoxidation of thioethers with hydrogen peroxide. Tetrahedron Letters 1998, 39(13), 1741-1744. View Source
[2] Izod, K.; Evans, P.; Waddell, P. The Thioether–Methyleneborane (PhSCH2B(C6F5)2)2: Synthesis and Reactivity with Donors and Alkynes. Organometallics 2011, 30(13), 3490-3498. View Source
[3] Irish National Monitor. Advanced Search for Research Products: Enzymatic Oxidation of Thioanisoles. 2025. View Source
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